molecular formula C21H17FN2O4S2 B6535282 2-(2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(4-fluorophenyl)methyl]acetamide CAS No. 1040638-91-2

2-(2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B6535282
CAS No.: 1040638-91-2
M. Wt: 444.5 g/mol
InChI Key: OWDCICCUUUFQHA-UHFFFAOYSA-N
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Description

This compound features a 1,3-benzodioxole moiety linked via a sulfanyl-thiazole-acetamide scaffold to a 4-fluorobenzyl group. Structural analogs (e.g., ) share the N-[(4-fluorophenyl)methyl]acetamide backbone but vary in heterocyclic substituents, which critically modulate pharmacological profiles .

Properties

IUPAC Name

2-[2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O4S2/c22-15-4-1-13(2-5-15)9-23-20(26)8-16-10-29-21(24-16)30-11-17(25)14-3-6-18-19(7-14)28-12-27-18/h1-7,10H,8-9,11-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDCICCUUUFQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NC(=CS3)CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Compound Core Structure Key Substituents Molecular Weight (g/mol)* Biological Activity Reference
Target Compound Thiazole 1,3-Benzodioxole, 4-fluorobenzyl ~443.47 Not reported (inferred)
(ChemSpider: MFCD03473602) 1,2,4-Triazole 4-Chlorophenyl, 4-methoxyphenyl ~579.08 Not reported
(CAS: 921846-55-1) Imidazole Benzylamino, 2,4-difluorophenyl ~502.55 Not reported
Dihydroimidazothiazole 4-Fluorophenyl ~451.45 Kinase inhibition (implied)
(CAS: 762258-01-5) 1,2,4-Triazole 4-Fluorophenyl, thiazolidinedione ~458.49 Antidiabetic (hypothesized)

*Calculated based on molecular formulas.

Physicochemical and Crystallographic Properties

  • Solubility : The 1,3-benzodioxole group in the target compound may reduce solubility compared to methoxy or hydroxy substituents () due to increased hydrophobicity .
  • Crystallography : Hydrogen-bonding patterns () and structure validation tools (e.g., SHELXL, ) highlight the importance of intermolecular interactions in stability and crystallinity .

Research Findings and Methodologies

Molecular Networking and Dereplication

MS/MS-based molecular networking () enables rapid comparison of acetamide derivatives via cosine scores (0–1). For example, the target compound’s fragmentation pattern would cluster with thiazole-containing analogs, distinguishing it from triazole or imidazole derivatives .

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